1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-sulfamoylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(6(9)10)2-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAQRNWPWFNWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and optimized reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid is , with a molecular weight of approximately 204.21 g/mol. The compound features a pyrrole ring substituted with a sulfamoyl group and a carboxylic acid, which contributes to its unique reactivity and potential bioactivity.
Medicinal Chemistry Applications
1. Antibacterial Activity
Research has indicated that compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have been shown to act as effective inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In one study, pyrrole derivatives demonstrated improved potency compared to standard antibiotics like vancomycin, highlighting their potential as new antibacterial agents .
2. Carbonic Anhydrase Inhibition
Pyrrole carboxamide derivatives, including 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid, have been investigated for their ability to inhibit carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Studies have shown that certain pyrrole derivatives exhibit measurable inhibition of the α-carbonic anhydrase II isozyme, suggesting potential applications in treating conditions related to carbonic anhydrase activity .
1. Quorum Sensing Inhibition
Recent advancements in understanding bacterial communication have brought attention to compounds that can disrupt quorum sensing (QS). Pyrrole derivatives have been identified as potential QS inhibitors, which could lead to new strategies for combating biofilm formation in pathogenic bacteria .
2. Antituberculosis Potential
Research into the antituberculosis activity of pyrrole derivatives has revealed promising results. Certain compounds were found to inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis with favorable minimum inhibitory concentration (MIC) values, indicating their potential as lead compounds for developing new antituberculosis drugs .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle and Substituent Variations
The following table compares structural features and molecular properties of the target compound with similar derivatives:
Key Observations:
- Heterocycle Diversity: The target compound’s pyrrole ring (aromatic, unsaturated) contrasts with pyrrolidine (saturated, non-aromatic) in the oxo analog and pyrazole/imidazole (aromatic, nitrogen-rich) derivatives .
- Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects and lipophilicity, which may improve metabolic stability in drug design .
Research and Commercial Status
- Pyrazole/Imidazole Analogs : Widely available commercially (e.g., AldrichCPR), indicating established synthesis protocols and applications in organic synthesis .
- Trifluoromethyl Derivative : Produced in scalable quantities (milligrams to kilograms), highlighting its relevance in industrial research .
Biological Activity
1-Methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid (CAS No. 1515029-32-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid features a pyrrole ring substituted with a sulfonamide group and a carboxylic acid group. Its molecular structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action. Key points include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been documented to inhibit CDK2, which is crucial for cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation and induction of apoptosis.
- Impact on Signaling Pathways : Compounds analogous to 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid have been shown to influence the ERK signaling pathway, which is essential for cell survival and proliferation.
Antimicrobial Properties
Preliminary studies suggest that derivatives of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid possess antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Antitumor Activity
Several studies have reported the antitumor effects of similar compounds, indicating that 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid may also exhibit such properties. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent research .
Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid has not been extensively studied; however, related compounds have demonstrated favorable absorption and distribution characteristics. These properties are essential for therapeutic efficacy and safety profiles in clinical applications.
Q & A
Q. How can researchers optimize the synthesis of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid to improve yield and purity?
Methodological Answer: Synthetic optimization requires careful selection of starting materials, reaction conditions, and purification techniques. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with sulfamoylating agents (e.g., sulfamoyl chloride) under anhydrous conditions can enhance yield . Catalytic methods, such as using triethylamine as a base, may reduce side reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure compound . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate control.
Q. What spectroscopic and chromatographic methods confirm the structure and purity of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Characterize the sulfamoyl (-SO₂NH₂) group (δ ~7.3 ppm for NH₂ protons in DMSO-d₆) and pyrrole ring protons (δ ~6.5–7.5 ppm) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography :
Advanced Research Questions
Q. How does the sulfamoyl group at the 5-position influence the biological activity of 1-methyl-1H-pyrrole-3-carboxylic acid derivatives?
Methodological Answer: The sulfamoyl group enhances bioactivity by improving solubility and hydrogen-bonding interactions with target proteins. For instance, derivatives with sulfamoyl substituents exhibit higher analgesic and anti-inflammatory activity compared to methyl or nitro groups, as shown in rat carrageenan-induced edema models . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to cyclooxygenase-2 (COX-2), where sulfamoyl groups interact with Arg120 and Tyr355 residues . Comparative SAR studies using analogs (e.g., nitro or alkyl-substituted derivatives) validate these effects .
Q. What strategies resolve contradictions in synthetic yields or byproduct formation for 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize reaction parameters (temperature, solvent, stoichiometry). For example, inconsistent yields in nitro-substituted analogs may arise from varying nitro-reduction conditions .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., desulfonylated byproducts) and optimize quenching steps (e.g., rapid cooling after reaction completion) .
- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction times and improve selectivity .
Q. What methodological considerations are critical when designing in vitro and in vivo studies to assess anti-inflammatory potential?
Methodological Answer:
- In Vitro :
- In Vivo :
- Rodent Models : Carrageenan-induced paw edema (dose range: 10–100 mg/kg, oral administration) with indomethacin as a positive control .
- Ulcerogenicity : Assess gastric lesions via histopathology after 7-day dosing .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
Q. How can computational modeling predict target interactions of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to dock the compound into COX-2 (PDB ID: 5KIR). Focus on sulfamoyl interactions with catalytic residues (e.g., His90, Arg120) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and free energy (MM-PBSA calculations) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
